(3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
The compound “(3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride” is a structurally complex molecule featuring a piperazine core substituted with a 2-fluorophenyl imidazole moiety and a 3,5-dimethylphenyl methanone group, terminated as a hydrochloride salt. The hydrochloride salt likely enhances solubility and stability, a common strategy in drug development .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O.ClH/c1-16-13-17(2)15-18(14-16)21(28)25-9-11-26(12-10-25)22-24-7-8-27(22)20-6-4-3-5-19(20)23;/h3-8,13-15H,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFLKBWEWWYGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Piperazine Ring Formation: The piperazine ring is often formed by the reaction of ethylenediamine with a dihaloalkane.
Coupling Reactions: The imidazole and piperazine rings are then coupled with the 2-fluorophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final step involves the coupling of the 3,5-dimethylphenyl group to the piperazine-imidazole intermediate, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the imidazole ring, potentially altering its electronic properties.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The piperazine and imidazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Imidazole Motifs
(i) (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (CAS: 1323490-64-7) This compound shares a piperazine-imidazole backbone but differs in substituents:
- Imidazole substitution : The ethyl group at the imidazole N1-position replaces the 2-fluorophenyl group in the target compound.
- Aromatic substitution: A 4-methoxyphenyl group replaces the 3,5-dimethylphenyl methanone.
- Molecular weight : 350.8 g/mol (vs. ~399.9 g/mol for the target compound, estimated based on its formula).
(ii) 1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole This imidazole derivative lacks the piperazine-methanone moiety but shares the 3,5-dimethylphenyl and fluorophenyl substituents. Key differences include:
- Planarity : The molecule is nearly planar except for one perpendicular fluorophenyl group, a conformation that may influence packing in crystal lattices .
- Biological implications : The absence of the piperazine linker likely limits its interaction with helical transmembrane receptors, which often require flexible spacers.
Isostructural Thiazole Derivatives
The isostructural compounds 4 and 5 from feature thiazole cores instead of imidazole and demonstrate:
- Conformational flexibility : One fluorophenyl group is perpendicular to the molecular plane, similar to the fluorophenyl group in ’s imidazole derivative. This orientation may affect solubility and intermolecular interactions .
Phenanthro-Imidazole Analogues
Compared to the target compound:
- Extended conjugation : The phenanthrene group increases hydrophobicity and may improve DNA intercalation properties.
- Crystal packing : A higher data-to-parameter ratio (12.9 vs. typical ~8–10 for simpler imidazoles) suggests more precise structural resolution, though this is unrelated to pharmacological performance .
Data Table: Key Structural and Physical Properties
Research Findings and Implications
- Substituent Effects : The 2-fluorophenyl group in the target compound may enhance target binding compared to ethyl or methoxy substituents, as fluorine’s electronegativity strengthens dipole interactions .
- Piperazine Flexibility : The piperazine linker likely improves bioavailability over rigid phenanthroimidazoles, which prioritize DNA interaction over membrane penetration .
- Crystallographic Challenges : Unlike the isostructural thiazoles in , the target compound’s crystallization behavior remains unstudied, suggesting a gap in structural optimization data.
Biological Activity
The compound (3,5-dimethylphenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride, with CAS number 1185048-23-0, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H24ClFN4O
- Molecular Weight : 414.9 g/mol
- Structure : The compound features a piperazine ring linked to an imidazole moiety and a dimethylphenyl group, suggesting potential interactions with biological receptors.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which allow it to engage with specific proteins and enzymes. The following sections detail its pharmacological properties and mechanisms of action.
The compound's mechanism of action involves:
- Receptor Interaction : Binding to various receptors, particularly in the central nervous system (CNS), which may lead to anxiolytic or antidepressant effects.
- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, thereby influencing levels of serotonin and dopamine.
Pharmacological Studies
Research has indicated that this compound exhibits various pharmacological effects:
- Antidepressant Activity : In rodent models, the compound has shown significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
- Anxiolytic Effects : Studies suggest that it may reduce anxiety-like behaviors in animal models, indicating a potential for treating anxiety disorders.
- Antimicrobial Activity : Preliminary studies have demonstrated some antimicrobial properties against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
In Vitro and In Vivo Studies
In vitro assays have shown that the compound can effectively inhibit specific targets associated with neuropsychiatric disorders. In vivo studies have corroborated these findings, demonstrating significant behavioral changes in treated animals compared to controls.
Toxicity Profile
Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
